7-benzyl-8-(benzylamino)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
7-benzyl-8-(benzylamino)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl group, a benzylamino group, and a hydroxy group attached to a purine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-(benzylamino)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multi-step organic reactions. One common method involves the alkylation of xanthine derivatives. For instance, 7-benzyl-8-bromo-xanthine can be used as a starting material. The reaction involves the use of anhydrous dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and benzyl chloride as an alkylating agent. The reaction is carried out at elevated temperatures, typically around 70°C, for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of automated reactors and continuous flow chemistry, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-(benzylamino)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the benzylamino group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could yield various alkyl or aryl derivatives.
Scientific Research Applications
7-benzyl-8-(benzylamino)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-8-(benzylamino)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with different functional groups.
8-bromo-1H-purine-2,6(3H,7H)-dione: A brominated derivative of xanthine.
8-(benzylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: Another derivative with different substitutions.
Uniqueness
7-benzyl-8-(benzylamino)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group, in particular, allows for unique reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H19N5O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-benzyl-8-(benzylamino)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H19N5O2/c1-24-17-16(18(26)23-20(24)27)25(13-15-10-6-3-7-11-15)19(22-17)21-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,21,22)(H,23,26,27) |
InChI Key |
WZMNREPKOIIFRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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